molecular formula C10H6F6N2O B12859701 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole

5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole

Cat. No.: B12859701
M. Wt: 284.16 g/mol
InChI Key: AOMKVRAOWMUQDY-UHFFFAOYSA-N
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Description

5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole is a benzimidazole derivative characterized by a methoxy group at the 5-position and two trifluoromethyl (CF₃) groups at the 2- and 6-positions of the benzimidazole core. The CF₃ groups enhance lipophilicity and metabolic stability, while the methoxy group contributes to electronic modulation of the aromatic system. Potential applications may include pharmacological or material science uses, given the structural similarities to bioactive benzimidazoles and trifluoromethylated compounds documented in the literature .

Properties

Molecular Formula

C10H6F6N2O

Molecular Weight

284.16 g/mol

IUPAC Name

5-methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C10H6F6N2O/c1-19-7-3-6-5(2-4(7)9(11,12)13)17-8(18-6)10(14,15)16/h2-3H,1H3,(H,17,18)

InChI Key

AOMKVRAOWMUQDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1C(F)(F)F)NC(=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole typically involves the condensation of an appropriate o-phenylenediamine derivative with a carboxylic acid or its derivatives under acidic or basic conditions. The presence of methoxy and trifluoromethyl groups requires specific reagents and conditions to ensure selective substitution.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis with purification steps such as recrystallization or chromatography to achieve high purity. The choice of solvents, catalysts, and reaction conditions is optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone-like structures.

    Reduction: Reduction reactions may target the nitro or carbonyl groups if present.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the methoxy and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products depend on the specific reactions and conditions but may include various substituted benzimidazole derivatives with altered functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that benzimidazole derivatives, including 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole, exhibit significant anticancer properties. Studies have shown that these compounds can interact with various biological targets, leading to apoptosis in cancer cells. For instance, derivatives have been reported to inhibit microtubule polymerization, which is crucial for cancer cell division and proliferation .

Case Study:

  • Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzimidazole-5-carboxylate (MBIC) : This compound demonstrated strong cytotoxic effects against breast cancer cells by inducing mitosis and stimulating intrinsic apoptotic pathways .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Benzimidazole derivatives have been documented for their effectiveness against a range of pathogens, including bacteria and fungi. The electron-rich nature of the nitrogen heterocycles allows for diverse interactions with microbial targets .

Synthetic Applications

The synthesis of 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole typically involves multi-step organic reactions. The unique trifluoromethyl groups contribute to the compound's chemical stability and reactivity, enabling its use in various synthetic pathways.

Synthesis Overview:

  • The synthesis often employs starting materials like 3,5-Lutidine and involves oxidation steps that enhance yield and purity .

Gastrointestinal Disorders

Similar compounds in the benzimidazole class are known for their role in treating gastrointestinal conditions. For example, Omeprazole, a benzimidazole derivative, is widely used as a proton pump inhibitor for managing gastric acid-related disorders .

Broad Pharmacological Profile

The versatility of benzimidazole derivatives extends to various therapeutic areas:

  • Anti-inflammatory
  • Anti-diabetic
  • Anti-hypertensive
  • Anti-malarial

This broad spectrum of activity highlights the potential of 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole in drug development .

Research Findings

A comprehensive review of existing literature reveals several key insights into the applications of this compound:

Application AreaFindings
AnticancerExhibits cytotoxic effects; disrupts microtubule dynamics leading to cell death .
AntimicrobialEffective against various bacterial strains; enhances binding to microbial targets .
Gastrointestinal DisordersSimilar structures used effectively as proton pump inhibitors; potential for similar uses .
Broad Pharmacological UseDocumented efficacy in multiple therapeutic classes including anti-inflammatory and anti-diabetic .

Mechanism of Action

The mechanism of action of 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole would depend on its specific interactions with biological targets. Benzimidazoles often interact with enzymes or receptors, inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural differences between the target compound and related benzimidazole/imidazole derivatives:

Compound Name/Structure Core Structure Key Substituents Functional Impact
5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole Benzimidazole 5-OCH₃, 2-CF₃, 6-CF₃ High lipophilicity (CF₃), electronic modulation (OCH₃)
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-benzimidazole Benzimidazole 5-F, 6-benzo[d][1,3]dioxol-5-yloxy, 2-aryl Enhanced solubility (dioxolane), potential antibacterial activity (fluoro)
2-Methyl-5-nitro-1H-imidazole derivatives Imidazole 2-CH₃, 5-NO₂, variable aryl/heteroaryl side chains Antibacterial activity (nitro group), steric hindrance (methyl)
2-(Methyloxy)-4,6-bis(trifluoromethyl)benzamide Benzamide 2-OCH₃, 4-CF₃, 6-CF₃, napadisylate salt GlyT1 transporter inhibition (CF₃), improved solubility (salt formation)

Key Observations :

  • Trifluoromethyl Groups : The target compound shares CF₃ groups with the benzamide in , which are critical for enhancing metabolic stability and binding affinity in CNS-targeting drugs .
  • Methoxy vs.
  • Core Heterocycle : Benzimidazoles (target compound) generally exhibit stronger π-π stacking interactions compared to imidazoles or benzamides, influencing receptor binding .

Key Observations :

  • The target compound’s synthesis may mirror ’s protocol but require specialized diamines bearing CF₃ groups.

Key Observations :

  • Antibacterial Activity : The target compound lacks nitro or fluoro substituents linked to antibacterial effects in and , suggesting divergent applications .
  • CNS Potential: Structural similarities to ’s benzamide (CF₃ groups, methoxy) suggest possible GlyT1 or neuropharmacological activity .
Physicochemical Properties
Property Target Compound Benzimidazoles Benzamide
Lipophilicity (LogP) High (CF₃ groups) Moderate (dioxolane enhances polarity) High (CF₃, napadisylate salt)
Solubility Low (non-polar CF₃) Improved (dioxolane, fluoro) High (salt form)
Metabolic Stability High (CF₃ resists oxidation) Moderate High (CF₃, salt stabilization)

Key Observations :

  • The target compound’s low solubility may necessitate formulation strategies (e.g., salt formation) akin to ’s napadisylate derivative .

Biological Activity

5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C9H7F6N2O
  • Molecular Weight : 216.1599 g/mol
  • IUPAC Name : 5-methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole

Biological Activities

The biological activities of 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole are primarily derived from its structural properties, which allow it to interact with various biological targets. The following sections outline the significant activities reported in the literature.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole. The compound has shown promising results against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget OrganismMIC (μg/mL)Reference
5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazoleStaphylococcus aureus50
5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazoleEscherichia coli62.5
Benzimidazole derivative XCandida albicans250

These findings suggest that modifications in the benzimidazole structure can enhance antimicrobial efficacy.

Antiparasitic Activity

The compound has been evaluated for its antiparasitic properties. A related benzimidazole derivative was found to be significantly more active than standard treatments against Trichomonas vaginalis and Giardia intestinalis, indicating that similar derivatives may exhibit potent antiparasitic effects.

Table 2: Antiparasitic Activity

CompoundTarget OrganismIC50 (μM)Reference
5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazoleTrichomonas vaginalis<1
Related benzimidazole derivativeGiardia intestinalis<1

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. Compounds similar to 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole have shown significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma cells.

Table 3: Anticancer Activity

CompoundCell LineIC50 (μM)Reference
5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazoleMDA-MB-23125.72 ± 3.95
Benzimidazole derivative YU87 glioblastoma45.2 ± 13.0

Structure-Activity Relationship (SAR)

The biological activity of benzimidazoles is heavily influenced by their structural components. Substituents at specific positions on the benzimidazole ring can enhance or diminish activity against various targets. For instance:

  • Trifluoromethyl Groups : Increase lipophilicity and potentially improve membrane permeability.
  • Methoxy Substituent : May enhance solubility and bioavailability.

Case Studies

Several case studies have documented the synthesis and evaluation of new benzimidazole derivatives with varying substituents to optimize their biological activity:

  • Antimicrobial Evaluation : A series of derivatives were synthesized and tested against common pathogens. Compounds with electron-withdrawing groups displayed enhanced antibacterial properties.
  • Cytotoxicity Assays : In vitro assays demonstrated that certain substitutions led to increased apoptosis in cancer cell lines, highlighting their potential as chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole and its derivatives?

  • Methodology : Benzimidazole derivatives are typically synthesized via condensation reactions between o-phenylenediamine analogs and carbonyl-containing intermediates under acidic or basic conditions. For trifluoromethyl-substituted derivatives, regioselective functionalization is achieved using halogenated precursors (e.g., 4-bromo-2,6-bis(trifluoromethyl)pyridine) in cross-coupling reactions. Microwave-assisted synthesis or thermal activation with bases like K2_2CO3_3 can improve yields (75% in some cases) and purity .

Q. How are structural purity and identity confirmed for this compound?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and aromatic proton environments.
  • IR Spectroscopy : Detect functional groups (e.g., C-F stretches at 1100–1250 cm1^{-1}).
  • Elemental Analysis : Validate empirical formulas (e.g., C7_7H2_2BrF6_6N for intermediates) .

Q. What strategies evaluate the biological activity of benzimidazole derivatives?

  • Methodology : In vitro assays (e.g., antibacterial, antiparasitic) are performed using minimum inhibitory concentration (MIC) tests. For example, derivatives with trifluoromethyl groups show enhanced lipophilicity, improving membrane penetration. Activity is benchmarked against control compounds (e.g., tetrafluoro-substituted analogs) .

Q. How do physicochemical properties (e.g., solubility) impact formulation?

  • Methodology : Solubility is assessed via phase-solubility studies with cyclodextrins (e.g., HPβCD), which form inclusion complexes to enhance bioavailability. Thermal stability is analyzed using differential scanning calorimetry (DSC) for crystal engineering .

Q. What impurities arise during synthesis, and how are they controlled?

  • Methodology : Common impurities include unreacted intermediates (e.g., 2-chloro-5-nitro-1,3-bis(trifluoromethyl)benzene) or regioisomers. Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from methanol/water mixtures. HPLC with UV detection monitors purity (>95%) .

Advanced Research Questions

Q. How do structural modifications influence the compound’s structure-activity relationships (SAR)?

  • Methodology : Introduce substituents (e.g., thiazole-triazole moieties) to assess electronic and steric effects. QSAR models correlate descriptors (e.g., logP, dipole moment) with bioactivity. For example, trifluoromethyl groups increase electronegativity, enhancing binding to hydrophobic enzyme pockets .

Q. What computational methods predict binding interactions with biological targets?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations evaluate interactions with targets like GlyT1 transporters. RMSD values (<2 Å) and binding energies (e.g., -9.5 kcal/mol) validate docking poses. Density functional theory (DFT) calculates frontier molecular orbitals to predict reactivity .

Q. How are contradictions in spectral data resolved during structural elucidation?

  • Methodology : Unexpected NMR peaks may arise from rotamers or tautomers. Variable-temperature NMR or 2D techniques (e.g., HSQC, COSY) clarify dynamic processes. For regioisomeric mixtures, high-resolution mass spectrometry (HRMS) distinguishes molecular formulas .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Methodology : Co-crystallization with cyclodextrins (e.g., HPβCD) or formulation as water-soluble salts (e.g., napadisylate). Phase solubility diagrams determine complexation efficiency (e.g., 1:1 stoichiometry with K1:1_{1:1} = 142 M1^{-1}) .

Q. How can synthetic routes be optimized for scalability and regioselectivity?

  • Methodology : Compare microwave-assisted vs. thermal synthesis. Microwave activation reduces reaction time (30 min vs. 24 h) and improves regioselectivity (>90% for 2-β-glycopyranosylmethyl tetrazoles). Solvent screening (DMF vs. THF) and catalyst optimization (e.g., Pd(PPh3_3)4_4) enhance yields .

Q. Why do bioactivity results vary between analogs with similar substituents?

  • Methodology : Subtle steric or electronic differences (e.g., meta- vs. para-fluorophenyl groups) alter target binding. Use comparative molecular field analysis (CoMFA) to map 3D electrostatic/hydrophobic fields. Validate with in vitro dose-response assays .

Q. How is environmental risk assessed for benzimidazole-based compounds?

  • Methodology : QSAR models predict ecotoxicity (e.g., LC50_{50} for fish) using descriptors like polar surface area and biodegradation half-life. Experimental validation includes OECD 301D biodegradability tests and Daphnia magna acute toxicity assays .

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